3-Methoxy-D-Phenylalanine

説明

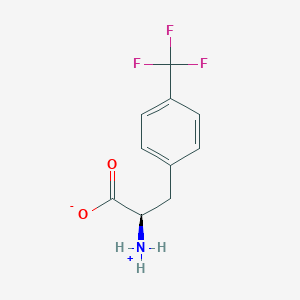

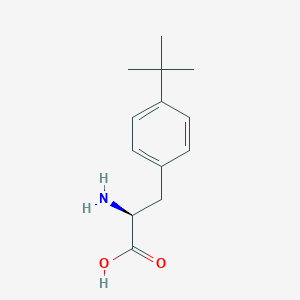

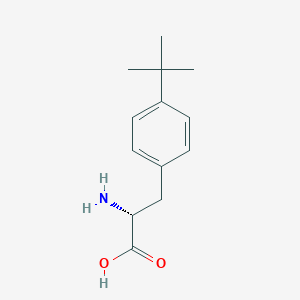

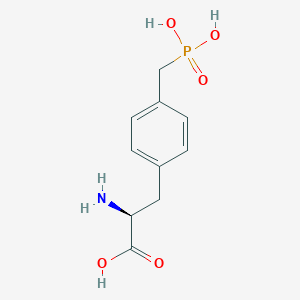

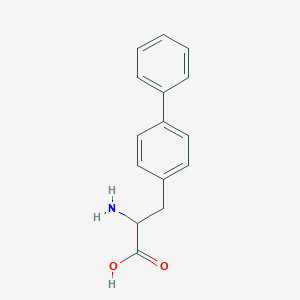

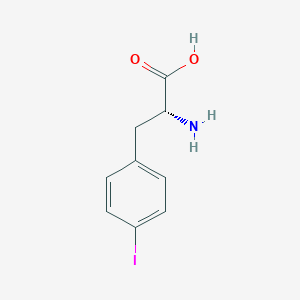

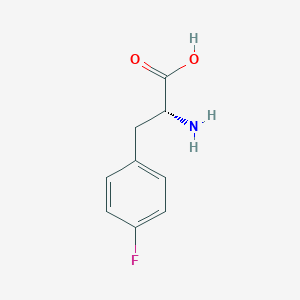

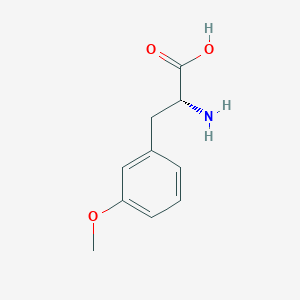

3-Methoxy-D-phenylalanine is a compound with the CAS Number 145306-65-6 . It has a molecular weight of 195.22 and its IUPAC name is (2R)-2-amino-3-(3-methoxyphenyl)propanoic acid .

Synthesis Analysis

The synthesis of 3-Methoxy-D-Phenylalanine can be achieved through the use of phenylalanine ammonia lyases (PALs) for the amination of a variety of cinnamic acids . This method has been shown to be cost-efficient for producing a variety of phenylalanine analogues . The process involves the use of covalent immobilization onto commercially available supports, creating a heterogeneous catalyst with good recovered activity and excellent stability .Molecular Structure Analysis

The molecular formula of 3-Methoxy-D-Phenylalanine is C10H13NO3 . Its InChI Code is 1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 .科学的研究の応用

Biocatalysis in Synthesis

The enzyme-mediated synthesis of 3-Methoxy-D-Phenylalanine is an area of interest, particularly using phenylalanine ammonia lyase (PAL) from various sources. Engineered PALs can be used to produce this compound efficiently, which is valuable for further synthetic applications .

Chelation Therapy Research

This compound has been studied for its potential as a chelator, which could offer protection against oxidative damage by removing excess iron from the body .

Continuous Flow Chemistry

3-Methoxy-D-Phenylalanine: has been synthesized using immobilized enzymes in a continuous flow system, allowing for shorter reaction times and excellent conversions. This method could be maintained over extended periods, demonstrating its potential for industrial-scale production .

Drug Development

Derivatives of 3-Methoxy-D-Phenylalanine are of high synthetic value and could be used in the development of new pharmaceuticals. The compound’s structure allows for the creation of various analogs that could serve as precursors or active components in drugs .

Protein Engineering

The compound has been a target in protein engineering studies, where specific enzymes are modified to enhance their activity towards producing 3-Methoxy-D-Phenylalanine . This research can lead to more efficient production methods for this and similar compounds .

Oxidative Stress Research

Due to its chelating properties, 3-Methoxy-D-Phenylalanine may be used in studies investigating oxidative stress and its effects on biological systems. Its ability to bind iron can help understand the role of metal ions in oxidative processes .

将来の方向性

The future directions of 3-Methoxy-D-Phenylalanine research could involve its use in the synthesis of indole derivatives, as these are prevalent moieties present in selected alkaloids . Additionally, the use of enzyme catalysis with flow technologies, as demonstrated in the synthesis of 3-Methoxy-D-Phenylalanine, could be further explored for its advantages in reaction kinetics, productivity, catalyst reusability, and downstream processing .

作用機序

Target of Action

3-Methoxy-D-Phenylalanine is a derivative of D-Phenylalanine, an essential aromatic amino acid . The primary targets of D-Phenylalanine are Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . .

Mode of Action

It can be inferred from the mode of action of d-phenylalanine, which involves interaction with its targets, leading to changes in the biochemical pathways .

Biochemical Pathways

D-phenylalanine, the parent compound, is known to be involved in several biochemical pathways . It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .

Pharmacokinetics

The pharmacokinetic properties of d-phenylalanine, such as absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance, are known . These properties can impact the bioavailability of the compound.

Result of Action

The parent compound, d-phenylalanine, is known to have effects on the human body, including being a precursor to several important compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds. Factors such as light, temperature, water availability, and pH can affect the biosynthesis and stability of compounds . .

特性

IUPAC Name |

(2R)-2-amino-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXGLOBWOMUGQB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439576 | |

| Record name | 3-Methoxy-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-D-Phenylalanine | |

CAS RN |

145306-65-6 | |

| Record name | 3-Methoxy-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。